2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyethyl)acetamide
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Overview
Description
2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyethyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a complex structure with multiple functional groups, including a pyrazole ring, a triazole ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: Starting from a suitable precursor such as 3-methoxy-1-methyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.
Synthesis of the Triazole Ring: The triazole ring is formed by reacting appropriate hydrazine derivatives with other reagents under controlled conditions.
Thioether Linkage Formation: The pyrazole and triazole intermediates are then linked via a thioether bond, often using thiol-containing reagents.
Acetamide Formation: Finally, the acetamide group is introduced through acylation reactions, typically using acetic anhydride or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions may target the nitrogens in the triazole or pyrazole rings.
Substitution: The methoxy groups and the acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced forms of the heterocyclic rings.
Substitution Products: Derivatives with substituted methoxy or acetamide groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, the compound is of interest for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly for its possible anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyethyl)acetamide exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s heterocyclic rings and functional groups allow it to engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-hydroxyethyl)acetamide
- 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyethyl)acetamide
Uniqueness
Compared to similar compounds, 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyethyl)acetamide is unique due to its specific combination of functional groups and the presence of both methoxy and acetamide moieties. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O3S/c1-18-7-9(12(17-18)22-4)11-15-16-13(19(11)2)23-8-10(20)14-5-6-21-3/h7H,5-6,8H2,1-4H3,(H,14,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVNKAGVIIJKBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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